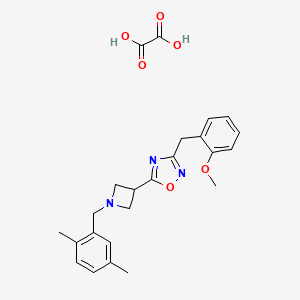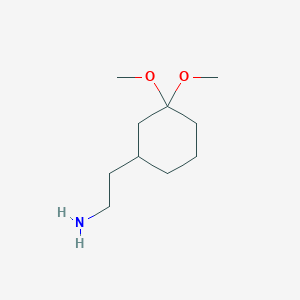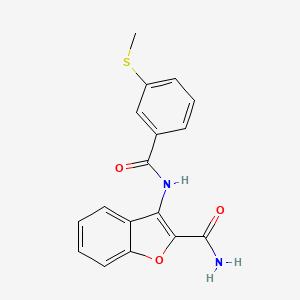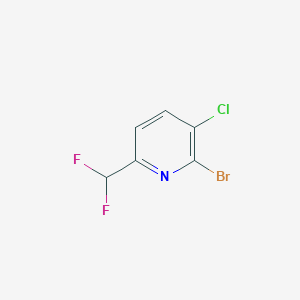![molecular formula C22H18ClN5O3S B2494620 2-((2-氯苯甲基)硫)-9-(4-硝基苯基)-5,6,7,9-四氢-[1,2,4]三唑[5,1-b]喹唑啉-8(4H)-酮 CAS No. 536982-62-4](/img/structure/B2494620.png)
2-((2-氯苯甲基)硫)-9-(4-硝基苯基)-5,6,7,9-四氢-[1,2,4]三唑[5,1-b]喹唑啉-8(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds of the [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one class have garnered significant interest in the scientific community due to their diverse pharmacological activities and potential applications in medicinal chemistry. The molecule falls within this category, with its structure indicating possible biological activity and interaction with protein targets.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including ring-opening, cyclization, substitution, and sometimes Mannich reactions. Structural confirmation is typically achieved using spectroscopic methods (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. These methods ensure the precise identification and structural integrity of the synthesized compounds (Wu et al., 2022).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations, including geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, are instrumental in understanding the electronic structure and reactivity of these compounds. The molecular structure optimized by DFT calculation correlates well with the experimental data obtained from X-ray crystallography, providing insight into the molecular conformation and potential interaction sites for biological targets (Ren et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with proteins, as evidenced by molecular docking studies. They show favorable interactions with proteins like SHP2, suggesting their potential as therapeutic agents. The interactions involve hydrogen bonds, electrostatic interactions, and Pi interactions, indicating a robust interaction profile that could be leveraged for designing inhibitors or modulators of protein function (Wu et al., 2022).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can be inferred from the synthesis and structural analysis methods employed. These properties are crucial for understanding the compound's behavior in biological systems and for formulating it for experimental studies.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and potential for modification, are closely related to the compound's molecular structure and electronic configuration. The DFT studies provide a basis for predicting these properties, which are essential for further chemical modifications and optimizations for increased biological activity or specificity (Liu et al., 2022).
科学研究应用
细胞毒性和抗癌活性
- 喹唑啉衍生物已经显示出对人类肿瘤细胞系(如HeLa细胞)具有显著的细胞毒性和抗增殖活性。这些化合物在肿瘤细胞上表现出细胞毒性,某些衍生物由于在体外条件下能够诱导癌细胞发生形态学变化和坏死而显示出作为抗癌药物的潜力,而且不会损害DNA(Ovádeková等,2005年)。
抗菌和杀线虫特性
- 一系列三唑[4,3-c]喹唑啉基噻唑烷酮已被合成并评估其抗菌和杀线虫活性。这些化合物对各种微生物显示出显著的特性,一些衍生物显示出与标准治疗相当的强效活性(Reddy, Kumar, & Sunitha, 2016)。
合成和反应性
- 对三唑[1,5-c]喹唑啉的合成和反应性的研究扩展了对其化学性质的理解,提供了通往具有潜在药理活性的新化合物的途径(Pfeiffer等,1999年)。
苯二氮卓啉结合活性
- 新型[1,2,4]三唑[1,5-c]喹唑啉-5(6H)-酮已被确认为有效的苯二氮卓啉拮抗剂,一些化合物表现出高亲和力结合到苯二氮卓啉受体,表明它们在开发针对这些受体的治疗药物中的潜在用途(Francis et al., 1991)。
晶体结构和DFT研究
- 喹唑啉酮衍生物的晶体结构和密度泛函理论(DFT)研究揭示了它们的分子结构和电子性质,有助于理解它们与生物靶标的相互作用机制。这些研究对于合理设计具有增强生物活性的新化合物至关重要(Ren et al., 2021)。
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3S/c23-16-5-2-1-4-14(16)12-32-22-25-21-24-17-6-3-7-18(29)19(17)20(27(21)26-22)13-8-10-15(11-9-13)28(30)31/h1-2,4-5,8-11,20H,3,6-7,12H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHLBUMIPKBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl (3S)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azepane-1-carboxylate](/img/structure/B2494540.png)

![1-allyl-4-(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494542.png)
![3-(4-nitrophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2494543.png)
![ethyl 3-[(2-ethoxy-1-naphthoyl)amino]-1H-indole-2-carboxylate](/img/structure/B2494544.png)




![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)

![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)